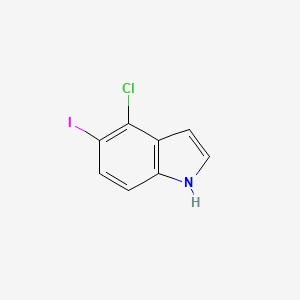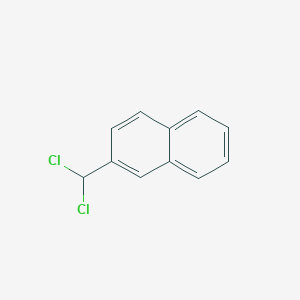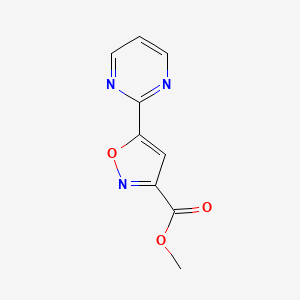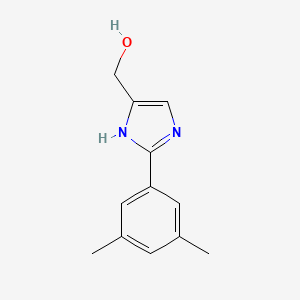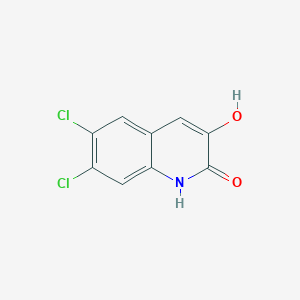
6,7-Dichloro-3-hydroxyquinolin-2(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dichloro-3-hydroxyquinolin-2(1h)-one is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-3-hydroxyquinolin-2(1h)-one typically involves the chlorination of 3-hydroxyquinolin-2(1h)-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production methods may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like recrystallization or chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can undergo reduction reactions to form dihydro derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles like ammonia or thiourea under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in treating infections or cancer.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,7-Dichloro-3-hydroxyquinolin-2(1h)-one may involve interactions with specific molecular targets such as enzymes or receptors. The chlorine atoms and hydroxyl group can form hydrogen bonds or electrostatic interactions, influencing the compound’s biological activity. Pathways involved may include inhibition of microbial enzymes or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6,7-Dichloroquinoline: Lacks the hydroxyl group, leading to different chemical properties.
3-Hydroxyquinolin-2(1h)-one: Lacks the chlorine atoms, affecting its reactivity and biological activity.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different substituents.
Uniqueness
6,7-Dichloro-3-hydroxyquinolin-2(1h)-one’s unique combination of chlorine atoms and a hydroxyl group may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H5Cl2NO2 |
|---|---|
Molecular Weight |
230.04 g/mol |
IUPAC Name |
6,7-dichloro-3-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C9H5Cl2NO2/c10-5-1-4-2-8(13)9(14)12-7(4)3-6(5)11/h1-3,13H,(H,12,14) |
InChI Key |
QCJYURSDFRDAIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=O)NC2=CC(=C1Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 1-Methoxy-4-[4-methyl-6-(methylsulfonyl)-2-pyrimidinyl]cyclohexanecarboxylate](/img/structure/B13693276.png)
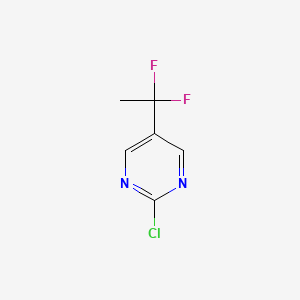
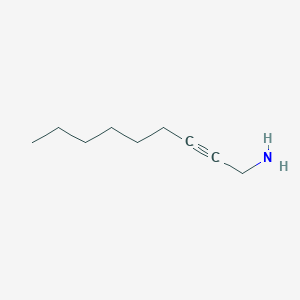

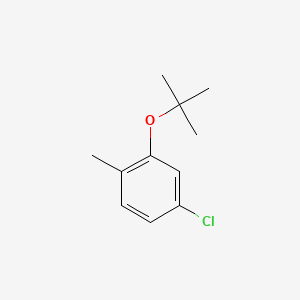
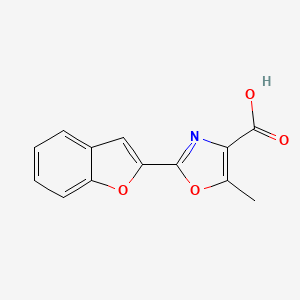
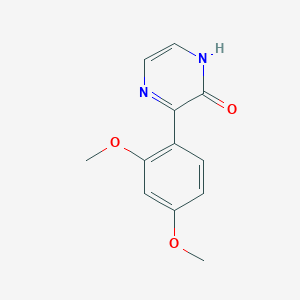
![Methyl (S)-2-Amino-4-[(2-methoxyethyl)[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl]amino]butanoate](/img/structure/B13693310.png)

![2-Amino-5-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B13693319.png)
